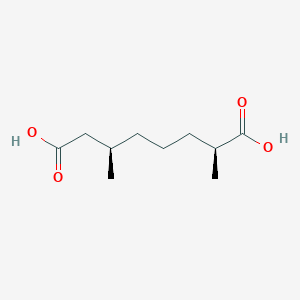![molecular formula C14H18O3 B14195666 1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one CAS No. 908121-03-9](/img/structure/B14195666.png)
1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one: is a chemical compound characterized by a phenyl ring substituted with a 2-methyl-1,3-dioxepan-2-yl group and an ethanone group.
1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione: is another compound that features an imidazole ring attached to a phenylbutane backbone.
Vorbereitungsmethoden
1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4-(2-Methyl-1,3-dioxepan-2-yl)phenyl with ethanone under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione involves the reaction of imidazole with 4-phenylbutane-1,4-dione. This reaction may be facilitated by the use of specific catalysts and solvents to ensure high yield and selectivity .
Industrial Production Methods: Industrial production methods for this compound may include batch or continuous flow processes, with a focus on optimizing reaction conditions to maximize yield and minimize waste. Advanced purification techniques such as crystallization and chromatography may be employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
- Oxidized derivatives
- Reduced alcohols
- Substituted phenyl derivatives
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can convert the dione groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
- Oxidized imidazole derivatives
- Reduced alcohols
- Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione
This compound is of interest in several research areas, including:
Chemistry: Used as a precursor for the synthesis of imidazole-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Employed in the production of pharmaceuticals and specialty chemicals.
Wirkmechanismus
1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one
The mechanism of action of this compound may involve interactions with specific molecular targets, leading to various biological effects. The exact pathways and targets are subject to ongoing research .
1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione
This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with various biological molecules, leading to diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
- 1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-diol
- 1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione
Uniqueness: This compound is unique due to the presence of both the imidazole ring and the phenylbutane backbone, which contribute to its distinct chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
908121-03-9 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
1-[4-(2-methyl-1,3-dioxepan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H18O3/c1-11(15)12-5-7-13(8-6-12)14(2)16-9-3-4-10-17-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
WUZCPMHLIUSZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2(OCCCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


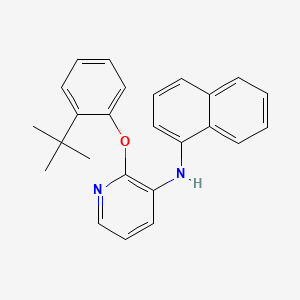
![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)

![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
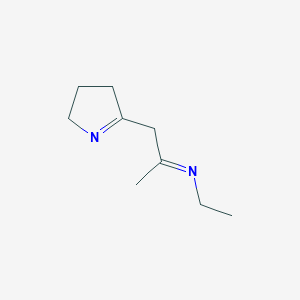
![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
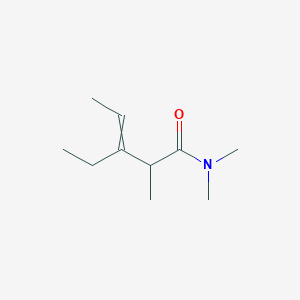
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)
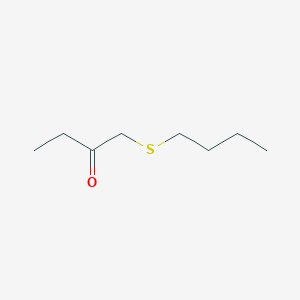
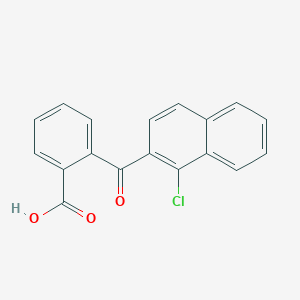
![1-Iodo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14195648.png)
